Cas no 113534-13-7 (2-Propanol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-)
2-Propanol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-
- (2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol
- (2S)-1-{[(1,1-Dimethylethyl)dimethylsilyl]-oxy}-2-propanol
- 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- (9CI)
- (2S)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propanol
- H11135
- (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol
- 113534-13-7
- SCHEMBL639688
- BJDDRAYUVSVPPR-QMMMGPOBSA-N
- (S)-1-((TERT-BUTYLDIMETHYLSILYL)OXY)PROPAN-2-OL
- 1-(tert-butyldimethylsilyloxy)propan-2(S)-ol
- (2S)-1-[(tert-butyldimethylsilyl)oxy]propan-2-ol
- 2-PROPANOL, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-, (2S)-
- AKOS006314113
- MFCD09951939
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- MDL: MFCD09951939
- Inchi: 1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1
- InChI Key: BJDDRAYUVSVPPR-QMMMGPOBSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OC[C@H](C)O
Computed Properties
- Exact Mass: 190.138906475g/mol
- Monoisotopic Mass: 190.138906475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 2.38900
2-Propanol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB389142- |
(S)-1-((tert-Butyldimethylsilyl)oxy)propan-2-ol; . |
113534-13-7 | €1,379.50 | 2023-01-22 | |||
| eNovation Chemicals LLC | D557474-1g |
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- |
113534-13-7 | 96% | 1g |
$130 | 2024-05-25 | |
| eNovation Chemicals LLC | D557474-5g |
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- |
113534-13-7 | 96% | 5g |
$555 | 2024-05-25 | |
| eNovation Chemicals LLC | D557474-10g |
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- |
113534-13-7 | 96% | 10g |
$1005 | 2024-05-25 | |
| eNovation Chemicals LLC | D557474-25g |
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- |
113534-13-7 | 96% | 25g |
$2105 | 2024-05-25 | |
| eNovation Chemicals LLC | D557474-100g |
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- |
113534-13-7 | 96% | 100g |
$4455 | 2024-05-25 | |
| Key Organics Ltd | CS-4037-0.5G |
(2S)-1-{[(1,1-dimethylethyl)dimethylsilyl]oxy}-2-propanol |
113534-13-7 | >95% | 0.5g |
£275.00 | 2025-02-08 | |
| abcr | AB389142-100mg |
(S)-1-((tert-Butyldimethylsilyl)oxy)propan-2-ol; . |
113534-13-7 | 100mg |
€367.30 | 2024-06-07 | ||
| abcr | AB389142-250mg |
(S)-1-((tert-Butyldimethylsilyl)oxy)propan-2-ol; . |
113534-13-7 | 250mg |
€375.70 | 2025-04-22 | ||
| abcr | AB389142-1g |
(S)-1-((tert-Butyldimethylsilyl)oxy)propan-2-ol; . |
113534-13-7 | 1g |
€696.40 | 2025-04-22 |
2-Propanol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- Suppliers
2-Propanol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-Propanol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-
Introduction to 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S) and Its Applications in Modern Chemical Biology
2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S), identified by its CAS number 113534-13-7, is a specialized organosilicon compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules known as silyl ethers, which are widely utilized in pharmaceutical synthesis, organic transformations, and as protecting groups in peptide and carbohydrate chemistry. The presence of the (2S) configuration indicates a specific stereochemical arrangement, which is crucial for its biological activity and reactivity.
The silyl ether moiety in this compound plays a pivotal role in its chemical behavior. The tert-butyldimethylsilyl (TBS) group, characterized by its high stability under various reaction conditions, serves as an effective protecting group for alcohols and phenols. This feature makes 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S) an invaluable tool in synthetic organic chemistry, particularly in multi-step syntheses where selective protection and deprotection are essential. The (2S) configuration further enhances its utility by providing a defined stereochemical framework, which is critical for the development of enantioselective catalysts and chiral drugs.
In recent years, there has been a surge in research focused on the applications of silyl ethers in drug discovery and development. The ability of these compounds to stabilize reactive intermediates and facilitate regioselective transformations has made them indispensable in the synthesis of complex pharmaceutical molecules. For instance, studies have demonstrated the use of 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S) as a key intermediate in the preparation of protease inhibitors and kinase inhibitors, which are pivotal in treating diseases such as cancer and infectious disorders. The (2S) stereocenter is particularly significant in this context, as it influences the binding affinity and pharmacokinetic properties of the final drug candidates.
The versatility of silyl ethers extends beyond pharmaceutical applications. They are also employed in materials science and polymer chemistry, where they serve as crosslinking agents and stabilizers. The high thermal stability of the TBS group allows these compounds to withstand harsh reaction conditions without degradation, making them suitable for industrial-scale processes. Additionally, the (2S) configuration can impart unique mechanical properties to polymers derived from these silyl ethers, opening up new avenues for developing advanced materials with tailored characteristics.
Advances in synthetic methodologies have further expanded the utility of compounds like 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S). Recent innovations in transition-metal-catalyzed reactions have enabled more efficient and selective transformations of silyl ethers. For example, palladium-catalyzed cross-coupling reactions have been used to introduce aryl or vinyl groups at the silicon-bearing carbon atom of these compounds. This has opened up new possibilities for constructing complex molecular architectures with precision.
The role of (2S)-configured silyl ethers in asymmetric synthesis cannot be overstated. Chiral auxiliaries derived from these compounds have been employed to induce enantioselectivity in various reactions. For instance, studies have shown that 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S) can be used to generate enantiomerically pure intermediates through asymmetric hydrogenation or epoxidation reactions. These intermediates are then further functionalized to produce biologically active molecules with high enantiomeric purity.
In conclusion, 2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ((S)) CAS no. 113534-13-7, represents a fascinating example of how structural innovation can lead to novel applications in chemical biology. Its unique combination of stability provided by the TBS group and stereochemical control offered by the (2S) configuration makes it a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, silyl ethers like this will undoubtedly play an increasingly important role in shaping the future of pharmaceuticals and materials science.
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